Methyl-2-Hydroxy-5-methylnicotinat

Übersicht

Beschreibung

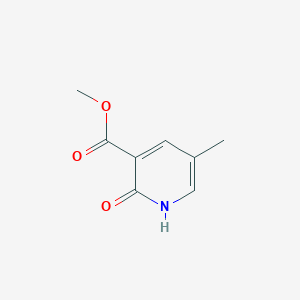

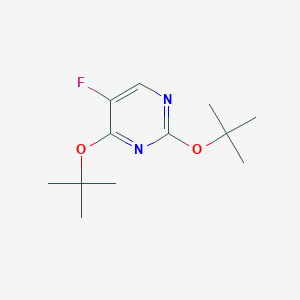

Methyl 2-hydroxy-5-methylnicotinate is a chemical compound with the molecular formula C8H9NO3 and a molecular weight of 167.16 g/mol . It is a derivative of nicotinic acid and is commonly used as a building block in organic synthesis . The compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Wissenschaftliche Forschungsanwendungen

Methyl 2-hydroxy-5-methylnicotinate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial properties.

Medicine: Studied for its role in pain relief formulations due to its vasodilatory effects.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Safety and Hazards

Wirkmechanismus

Target of Action

Methyl 2-hydroxy-5-methylnicotinate, also known as Methyl nicotinate, is primarily used as a rubefacient in over-the-counter topical preparations indicated for muscle and joint pain . The compound’s primary target is believed to be peripheral blood capillaries located in the dermal papillae of upper dermis layers adjacent to the epidermis–dermis junction .

Mode of Action

It is thought that the compound promotes the release of prostaglandin d2 . This action is strictly locally-acting due to its short half-life . The release of prostaglandin D2 leads to peripheral vasodilation, enhancing local blood flow at the site of application .

Biochemical Pathways

It is known that pyridones, oxidation products of nicotinamide and its methylated form, are often included in metabolomics measurements and associated with pathological outcomes in acute kidney injury (aki)

Pharmacokinetics

It is known that following topical administration, the compound acts as a peripheral vasodilator to enhance local blood flow at the site of application . More research is needed to outline the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability.

Result of Action

The primary result of Methyl 2-hydroxy-5-methylnicotinate’s action is the temporary relief of aches and pains in muscles, tendons, and joints . This is achieved through the compound’s role as a rubefacient, promoting peripheral vasodilation and enhancing local blood flow .

Biochemische Analyse

Biochemical Properties

Methyl 2-hydroxy-5-methylnicotinate interacts with various enzymes and proteins. It is involved in the methylation process, which is a type of post-translational modification featuring the addition of methyl groups to proteins . This process can occur on the nitrogen-containing side-chains of arginine and lysine .

Cellular Effects

Methyl 2-hydroxy-5-methylnicotinate has a significant impact on various types of cells and cellular processes. For instance, it preferentially kills A549 cells through inducing apoptosis, mediated by increasing ROS level and causing mitochondrial depolarization . This indicates that Methyl 2-hydroxy-5-methylnicotinate influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of Methyl 2-hydroxy-5-methylnicotinate involves peripheral vasodilation . This process enhances local blood flow at the site of application, inducing vasodilation of the peripheral blood capillaries which are located in the dermal papillae of upper dermis layers adjacent to the epidermis–dermis junction .

Temporal Effects in Laboratory Settings

It is known that the effects of similar compounds, such as metal-based coagulants, can change over time . These compounds can effectively remove both ambient and newly added inorganic mercury from solution even after they have formed .

Dosage Effects in Animal Models

It is known that the effects of similar compounds, such as methylphenidate, can vary with different dosages .

Metabolic Pathways

Methyl 2-hydroxy-5-methylnicotinate is involved in the methylation process, which is a part of one-carbon metabolism . This metabolic pathway regulates the supplementation of methyl groups within a mammalian cell .

Transport and Distribution

It is known that after a drug enters the systemic circulation, it is distributed to the body’s tissues . Distribution is generally uneven because of differences in blood perfusion, tissue binding (e.g., because of lipid content), regional pH, and permeability of cell membranes .

Subcellular Localization

It is known that some proteins show punctate staining in the immunofluorescent assay (IFA) experiments . The relationships of these proteins with subcellular organelles are further explored in this study .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl 2-hydroxy-5-methylnicotinate can be synthesized through several methods. One common synthetic route involves the esterification of 2-hydroxy-5-methylnicotinic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of methyl 2-hydroxy-5-methylnicotinate often involves the oxidation of 5-ethyl-2-methylpyridine with nitric acid . This method is favored due to its efficiency and scalability, although it produces nitrous oxide as a by-product, which poses environmental challenges .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-hydroxy-5-methylnicotinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like sodium methoxide can be employed for substitution reactions.

Major Products Formed

Oxidation: 2-hydroxy-5-methylnicotinic acid.

Reduction: 2-hydroxy-5-methyl-3-pyridinemethanol.

Substitution: Various substituted nicotinates depending on the nucleophile used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Methyl nicotinate: Another ester of nicotinic acid, used similarly in pain relief formulations.

Ethyl nicotinate: An ester with similar vasodilatory properties.

Methyl salicylate: Known for its analgesic and rubefacient properties.

Uniqueness

Methyl 2-hydroxy-5-methylnicotinate is unique due to its specific substitution pattern on the nicotinic acid ring, which imparts distinct chemical and biological properties. Its hydroxyl group at the 2-position and methyl group at the 5-position make it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .

Eigenschaften

IUPAC Name |

methyl 5-methyl-2-oxo-1H-pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-5-3-6(8(11)12-2)7(10)9-4-5/h3-4H,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPZYSEKARXIMMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=O)C(=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40495835 | |

| Record name | Methyl 5-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40495835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66909-32-8 | |

| Record name | Methyl 1,2-dihydro-5-methyl-2-oxo-3-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66909-32-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40495835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 6-benzyl-5,6,7,8-tetrahydro-4H-thieno[2,3-d]azepine-2-carboxylate](/img/structure/B1625962.png)

![9-[3-(cis-3,5-Dimethyl-1-piperazinyl)propyl]carbazole dihydrochloride monohydrate](/img/structure/B1625966.png)

![1,2-ETHANEDIAMINE,N-[(TRIMETHYLSILYL)METHYL]-](/img/structure/B1625976.png)